META060
説明
特性
IUPAC名 |
Unknown |
|---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
META-060; META060; META 060 |
製品の起源 |
United States |
科学的研究の応用
Therapeutic Benefits
The therapeutic implications of META060 extend beyond weight management to encompass broader metabolic health improvements:
- Obesity Management : With the rising prevalence of obesity-related chronic diseases, META060 offers a promising alternative to traditional pharmacological treatments that often come with adverse effects. Its ability to reduce food intake and body fat mass positions it as a potential candidate for obesity treatment .
- Type 2 Diabetes Prevention : By improving insulin sensitivity and glucose tolerance, META060 may play a role in preventing the onset of type 2 diabetes. Its positive effects on metabolic parameters suggest that it could be beneficial for individuals at risk for this condition .
Case Studies
Several studies have documented the effects of META060 in various experimental settings:
- High-Fat Diet Models : In an 8-week study involving HFD-fed obese mice, those treated with META060 showed significant reductions in body weight gain and improvements in metabolic parameters compared to untreated controls. Notably, these mice maintained normal insulin sensitivity levels despite the high-fat diet .
- Cytokine Modulation : Research indicated that treatment with META060 resulted in a 46% increase in plasma IL-10 levels among HFD-fed mice, highlighting its role in enhancing anti-inflammatory responses essential for metabolic health .
- Longitudinal Dietary Intervention : A 14-week dietary intervention demonstrated that consistent intake of META060 led to sustained reductions in fasting blood glucose and insulin concentrations, further supporting its potential as a therapeutic agent against diabetes .
Data Tables
| Study | Model | Duration | Key Findings |
|---|---|---|---|
| Study 1 | HFD-fed Mice | 8 weeks | Reduced body weight gain; improved glucose tolerance; increased IL-10 levels. |
| Study 2 | Longitudinal Dietary Intervention | 14 weeks | Sustained reductions in fasting blood glucose and insulin concentrations. |
| Study 3 | Cytokine Modulation | Varies | Significant increase in anti-inflammatory cytokines; decrease in metabolic endotoxemia. |
類似化合物との比較
Comparison with Similar Compounds
2.1 Structural and Functional Analogs
2.1.1 Iso-Alpha Acids (IAA)
IAA, another hop-derived compound, shares structural similarities with META060 but lacks tetrahydro modification. Key distinctions include:
Key Insight : While both compounds activate PPAR pathways, META060’s tetrahydro structure enhances bioavailability and gut barrier protection, making it superior in managing metabolic endotoxemia .
2.1.2 Xanthohumol
Xanthohumol, a prenylated flavonoid from hops, exhibits distinct mechanisms:
Key Insight : Xanthohumol’s antimicrobial and enzyme-specific anti-inflammatory effects contrast with META060’s systemic metabolic benefits.
2.1.3 KDT501
KDT501, a hops derivative in clinical trials, shares overlapping metabolic benefits with META060 but lacks detailed mechanistic
2.2.1 Pioglitazone
Pioglitazone, a synthetic PPARγ agonist, contrasts with META060’s partial PPAR activation:
Key Insight : META060 avoids PPARγ-driven weight gain, making it safer for long-term metabolic management .
Research Findings and Data Tables
3.1 Weight and Metabolic Outcomes in Preclinical Models
3.2 Anti-Inflammatory Activity
準備方法
Source Material and Initial Extraction
META060 originates from iso-alpha acids naturally present in hop cones. The initial step in its preparation involves the extraction of these iso-alpha acids from the hops plant material. This process typically uses selective solvents under controlled conditions to isolate the active compounds:
- Plant Source: Humulus lupulus (hops)
- Extracted Compounds: Iso-alpha acids from hop cones
- Extraction Solvents: Organic solvents optimized for selective solubilization of iso-alpha acids
The extraction yields a mixture containing iso-alpha acids, which serve as the precursor for META060 synthesis.
Chemical Reduction and Catalytic Hydrogenation
The core preparation of META060 involves the chemical transformation of iso-alpha acids into their reduced form. This reduction enhances the compound's solubility, bioavailability, and biological activity. Two main methods are employed:
Catalytic Hydrogenation: This method uses a catalyst (often palladium or platinum-based) under hydrogen gas to reduce the double bonds in iso-alpha acids, converting them into tetrahydro iso-alpha acids (META060).
Chemical Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent to chemically reduce iso-alpha acids selectively.
These methods result in the formation of META060, characterized by a modified cyclopentane ring and specific substitutions that improve pharmacokinetic properties.
| Preparation Step | Method/Agent | Purpose/Outcome |
|---|---|---|
| Iso-alpha acid extraction | Organic solvents | Isolation of iso-alpha acids from hops |
| Reduction | Catalytic hydrogenation | Saturation of double bonds |
| Reduction | Sodium borohydride | Chemical reduction to tetrahydro form |
Structural and Chemical Characteristics
- Chemical Formula: C21H30O5
- Molecular Weight: Approximately 362.47 g/mol
- Structural Features: Modified cyclopentane ring with substitutions enhancing biological activity
The structural modifications achieved through reduction are critical for META060’s improved interaction with biological targets and its enhanced pharmacological profile.
Research Findings on Preparation and Bioactivity
Studies have demonstrated that the preparation methods yielding META060 result in a compound with superior bioactivity compared to its parent iso-alpha acids. For example:
- META060 prepared via reduction exhibits increased solubility and bioavailability, which are essential for its efficacy in metabolic disorder models.
- Research involving high-fat diet (HFD)-fed mice showed that META060 administration reduced body weight gain and improved insulin sensitivity, indicating that the preparation methods yield a biologically potent product.
- The compound also increased intestinal alkaline phosphatase activity by approximately 25%, contributing to gut barrier integrity and LPS detoxification, mechanisms linked to its therapeutic effects.
Summary Table of Preparation Methods and Outcomes
| Step | Technique/Agent | Key Parameters | Outcome/Notes |
|---|---|---|---|
| Extraction | Organic solvent extraction | Controlled temperature, solvent polarity | Isolation of iso-alpha acids from hops |
| Reduction | Catalytic hydrogenation | Catalyst type, hydrogen pressure | Conversion to tetrahydro iso-alpha acids (META060) |
| Reduction | Sodium borohydride | Concentration, reaction time | Selective chemical reduction, improved solubility |
| Purification | Chromatography (implied) | Purity >95% (typical standard) | Isolation of pure META060 for research use |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
